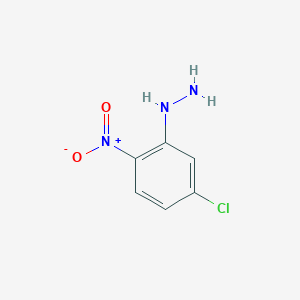

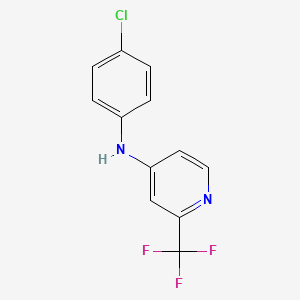

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds, particularly those involving pyrazole and thiophene moieties, is a complex process that typically involves multi-step reactions, including the formation of pyrazole derivatives from key precursors and the subsequent introduction of sulfonamide groups. Such processes highlight the synthetic challenges and creativity in the chemical synthesis of complex molecules, potentially involving reactions such as Suzuki–Miyaura cross-coupling for the construction of the thiophene sulfonamide framework (Noreen et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of compounds like 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide often involves advanced spectroscopic techniques, such as FT-IR and NMR spectroscopy, to elucidate their complex structures. The detailed structural characterization provides insights into the compound's molecular framework and is essential for understanding its reactivity and properties (Zhang Peng-yun, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide compounds are influenced by their structural elements, including the presence of thiophene and pyrazole rings. These compounds participate in various chemical reactions, reflecting their potential for diverse chemical transformations and applications. For instance, sulfonamides exhibit a range of biological activities, which are often explored through synthetic modifications to optimize their properties (Mert et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Researchers have focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The studies involve reacting precursors with various active methylene compounds to produce derivatives with significant antibacterial activities. This exploration has led to the identification of compounds exhibiting high antibacterial efficacy against a range of bacterial strains, highlighting the compound's potential in addressing antibiotic resistance issues (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

Another key area of application is the inhibition of carbonic anhydrase isoenzymes, which is crucial for developing therapies for conditions like glaucoma and certain types of edema. Sulfonamide-based compounds, including variations of the mentioned chemical structure, have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies have shown promising results, with some compounds demonstrating effective inhibitory activity and potential therapeutic applications in treating ocular hypertension and glaucoma (Büyükkıdan et al., 2017).

Anticancer Activity

Research has also extended to evaluating the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. These studies aim to uncover novel anticancer agents by synthesizing and testing the biological activity of these compounds. Some newly synthesized sulfonamide derivatives have shown significant cytotoxicity against specific cancer cell lines, indicating their potential as lead compounds for developing new cancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S3/c17-15-3-4-16(24-15)25(21,22)18-6-7-20-14(11-1-2-11)9-13(19-20)12-5-8-23-10-12/h3-5,8-11,18H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKKDCOLPZBVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)

![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)

![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)